![molecular formula C18H16N2O B14376613 2-[(Diphenylmethylidene)amino]-5-oxopentanenitrile CAS No. 88720-88-1](/img/structure/B14376613.png)
2-[(Diphenylmethylidene)amino]-5-oxopentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Diphenylmethylidene)amino]-5-oxopentanenitrile is an organic compound with the molecular formula C17H14N2O. It is known for its unique structure, which includes a diphenylmethylidene group attached to an amino group, a nitrile group, and a ketone group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diphenylmethylidene)amino]-5-oxopentanenitrile typically involves the reaction of diphenylmethanone (benzophenone) with glycine ethyl ester hydrochloride in the presence of a base such as diisopropylethylamine (DIPEA) and a catalyst like p-toluenesulfonic acid (TsOH). The reaction is carried out in a solvent such as toluene under nitrogen atmosphere at elevated temperatures (around 90°C) for several hours. The product is then isolated and purified through standard separation techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(Diphenylmethylidene)amino]-5-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile or ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Forms amines and other reduced derivatives.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Diphenylmethylidene)amino]-5-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(Diphenylmethylidene)amino]-5-oxopentanenitrile exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to specific biological outcomes. The pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(diphenylmethylene)glycinate
- N-(Diphenylmethylene)glycine ethyl ester
- Ethyl (diphenylmethyleneamino)acetate
Uniqueness
2-[(Diphenylmethylidene)amino]-5-oxopentanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields of research and industry .
Properties
CAS No. |
88720-88-1 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-(benzhydrylideneamino)-5-oxopentanenitrile |
InChI |
InChI=1S/C18H16N2O/c19-14-17(12-7-13-21)20-18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11,13,17H,7,12H2 |
InChI Key |
XSGKCQVTTKZHFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC(CCC=O)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B14376535.png)
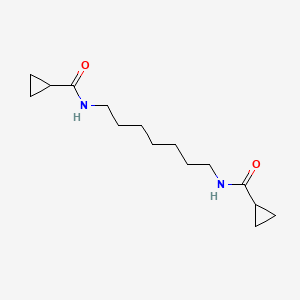
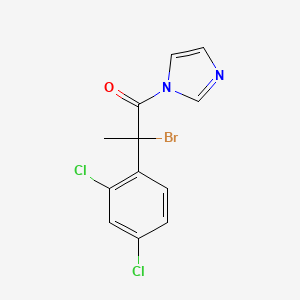
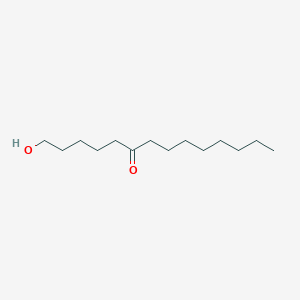
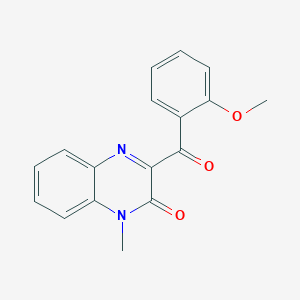
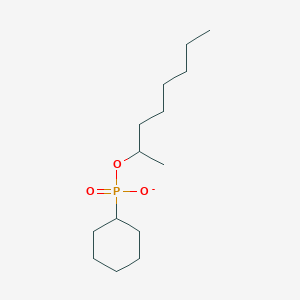
![Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde](/img/structure/B14376557.png)
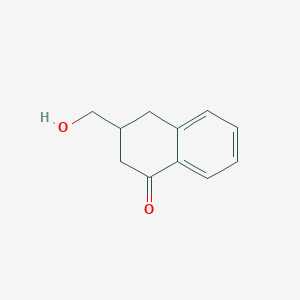
![6-[(4-Ethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14376567.png)
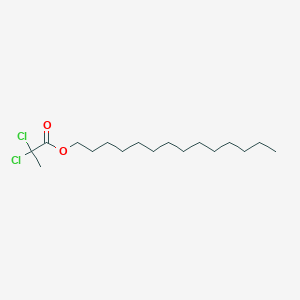
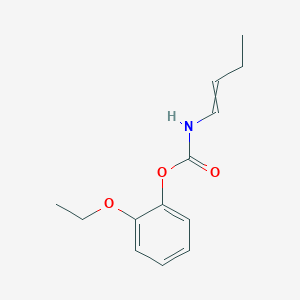
![5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14376593.png)
![Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl-](/img/structure/B14376598.png)
